molecular formula C23H23ClN2O2 B11349403 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-1-carboxamide

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-1-carboxamide

Cat. No.: B11349403
M. Wt: 394.9 g/mol
InChI Key: QGOKSPVEZGDBLJ-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene ring, a morpholine moiety, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with morpholine to form 2-(2-chlorophenyl)-2-(morpholin-4-yl)ethanol.

    Carboxylation: The intermediate is then reacted with naphthalene-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)-2-(piperidin-4-yl)ethyl]naphthalene-1-carboxamide
  • N-[2-(2-chlorophenyl)-2-(pyrrolidin-4-yl)ethyl]naphthalene-1-carboxamide

Uniqueness

Compared to similar compounds, N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-1-carboxamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine moiety can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C23H23ClN2O2

Molecular Weight

394.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C23H23ClN2O2/c24-21-11-4-3-9-20(21)22(26-12-14-28-15-13-26)16-25-23(27)19-10-5-7-17-6-1-2-8-18(17)19/h1-11,22H,12-16H2,(H,25,27)

InChI Key

QGOKSPVEZGDBLJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

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